5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde

Lipophilicity Drug-likeness ADME

5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde (CAS 915922-93-9) is a heterocyclic building block comprising a thiophene ring directly substituted at the 5-position with a tetrahydropyran (THP) group via a carbon–carbon bond and bearing a formyl group at the 2-position. With a molecular formula of C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol, the compound is supplied as a racemic liquid (XLogP3-AA = 2.0; 0 H-bond donors, 3 H-bond acceptors; 2 rotatable bonds) and requires storage at 2–8 °C under inert atmosphere due to air sensitivity.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 915922-93-9
Cat. No. B1452076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tetrahydro-2H-pyran-2-YL)thiophene-2-carbaldehyde
CAS915922-93-9
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1CCOC(C1)C2=CC=C(S2)C=O
InChIInChI=1S/C10H12O2S/c11-7-8-4-5-10(13-8)9-3-1-2-6-12-9/h4-5,7,9H,1-3,6H2
InChIKeyAPFLKYMBWVBWSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde (CAS 915922-93-9): Physicochemical Identity and Procurement Baseline


5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde (CAS 915922-93-9) is a heterocyclic building block comprising a thiophene ring directly substituted at the 5-position with a tetrahydropyran (THP) group via a carbon–carbon bond and bearing a formyl group at the 2-position . With a molecular formula of C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol, the compound is supplied as a racemic liquid (XLogP3-AA = 2.0; 0 H-bond donors, 3 H-bond acceptors; 2 rotatable bonds) and requires storage at 2–8 °C under inert atmosphere due to air sensitivity . It is catalogued under MDL number MFCD08059923 and is primarily employed as a synthetic intermediate in medicinal chemistry, agrochemical, and materials science research programmes .

Heterocyclic building block for medicinal chemistry and agrochemical synthesis
Racemic mixture with a stereogenic centre for chiral resolution and asymmetric studies
Cold-chain storage required to maintain aldehyde integrity for sensitive downstream chemistry

Why 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde Cannot Be Replaced by Generic Thiophene-2-carbaldehydes


Procurement teams evaluating thiophene-2-carbaldehyde derivatives for library synthesis or lead optimisation quickly encounter a fundamental substitution problem: the nature of the 5-position substituent dictates lipophilicity (XLogP spans 1.0 to 2.4 across close analogs), metabolic stability, and the reactive chemistry available at the aldehyde centre . The target compound occupies a unique design space—its directly attached (C–C bonded) tetrahydropyran ring is not an acid-labile protecting group but a permanent structural feature that simultaneously modulates logP, introduces a stereogenic centre at the THP 2-position, and provides steric bulk to direct regioselective electrophilic substitution on the thiophene ring. Swapping this for a simple methyl, bromo, or unsubstituted analog fundamentally alters the physicochemical profile and the downstream synthetic possibilities, making generic substitution scientifically unsound without re-optimisation of the entire synthetic route .

Lipophilicity mismatch: Generic thiophene-2-carbaldehydes with methyl or bromo substituents shift logP by 0.2–0.4 units, which may alter membrane permeability profiles.
Stability profile difference: THP-ether protected analogs are labile under mild acid, whereas the target's C–C bonded THP survives acidic conditions, limiting direct synthetic route substitution.
Stereochemical absence: The achiral 4-positional isomer cannot support diastereoselective transformations or chiral lead series exploration.

Quantitative Differentiation Evidence for 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde Versus Closest Analogs


Lipophilicity (XLogP) Balance: Optimal logP Window Versus Halogenated and Unsubstituted Analogs

The target compound's computed XLogP3-AA of 2.0 occupies a therapeutically attractive lipophilicity window. It is 1.0 log unit more lipophilic than unsubstituted thiophene-2-carbaldehyde (XLogP = 1.0), enabling better membrane permeability, yet 0.4 log units less lipophilic than 5-bromothiophene-2-carbaldehyde (XLogP ≈ 2.4), thereby reducing risks of promiscuous binding, CYP inhibition, and poor aqueous solubility associated with halogenated aromatics . Compared with 5-methylthiophene-2-carbaldehyde (XLogP3-AA = 1.8), the target provides an incremental +0.2 logP increase attributable to the saturated THP ring, offering a tunable hydrophobic handle without introducing halogen-related toxicity liabilities .

Lipophilicity (XLogP)
Cross-study comparable
ΔXLogP: +1.0 vs. unsubstituted, +0.2 vs. 5-methyl, –0.4 vs. 5-bromo
Reported logP window supports lead-like library design screening.
Computed values from PubChem; experimental logD may differ.
Lipophilicity Drug-likeness ADME

Direct C–C Bonded THP Ring: Acid Stability Versus THP-Ether Protecting Group Strategy

In the target compound, the tetrahydropyran moiety is connected to the thiophene ring through a direct carbon–carbon bond, in contrast to the far more common tetrahydropyranyl (THP) ether linkage (C–O–THP) widely employed as a mild-acid-labile hydroxyl protecting group. The THP-ether is cleaved under mild acidic conditions (e.g., 80% acetic acid, catalytic p-TsOH, or PPTS in methanol) . The C–C linked architecture of the target compound is inherently resistant to such acidolytic cleavage, enabling synthetic sequences that involve Brønsted or Lewis acid catalysts—including Friedel–Crafts acylations, aldol condensations under acidic catalysis, or imine formation with acid-sensitive substrates—that would be incompatible with THP-ether protected analogs . This differential stability profile is critical for multi-step synthesis planning where both the aldehyde and the THP-substituted thiophene core must survive acidic conditions.

C–C Bonded THP Acid Stability
Class-level inference
Stable to conditions that cleave THP-ether protecting groups
Supports synthetic route planning for acid-catalysed reaction sequences.
Stability under specific reaction conditions requires in situ validation.
Synthetic chemistry Protecting group strategy Acid stability

Stereogenic Centre at THP 2-Position: Enabling Chiral Synthesis Versus the Achiral 4-Positional Isomer

The THP ring in the target compound is attached at the 2-position (oxan-2-yl), generating a stereogenic centre at the point of attachment to the thiophene ring. This compound is supplied as a racemic mixture (Stereochemistry: RACEMIC) , providing a substrate amenable to chiral resolution or asymmetric transformation. In contrast, the 4-positional isomer, 5-(oxan-4-yl)thiophene-2-carbaldehyde (CAS 1551240-30-2), bears the THP ring attached at the 4-position, which is an achiral attachment point . The presence of a stereocenter directly adjacent to the thiophene ring in the target compound creates an opportunity for diastereoselective reactions at the aldehyde (e.g., chiral auxiliary-mediated aldol condensations, asymmetric organocatalytic transformations) and enables the generation of enantiomerically enriched products that are inaccessible from the achiral 4-isomer .

Stereogenic Centre
Class-level inference
1 chiral centre (target) vs. 0 chiral centres (4-positional isomer)
Enables enantiomer-attribution review for chiral lead series exploration.
Supplied as racemic mixture; chiral resolution step required.
Stereochemistry Chiral building block Positional isomer differentiation

Hydrogen-Bond Acceptor Profile: Three Acceptors Enable Differential Solubility and Target Engagement Versus Two-Acceptor Analogs

The target compound possesses 3 hydrogen-bond acceptor (HBA) sites (aldehyde oxygen, THP ring oxygen, and thiophene sulfur) with 0 hydrogen-bond donors (HBD), yielding a HBA/HBD ratio that favours passive membrane permeability while retaining sufficient polarity for aqueous solubility . This contrasts with thiophene-2-carbaldehyde (2 HBA: aldehyde O + thiophene S; 0 HBD), 5-methylthiophene-2-carbaldehyde (2 HBA; 0 HBD), and 5-bromothiophene-2-carbaldehyde (2 HBA; 0 HBD) . The additional oxygen acceptor in the THP ring provides an extra solvation site, which can improve aqueous solubility relative to the 5-methyl analog (Δ estimated ~0.5–1.0 log unit improvement in solubility based on the additional polar atom) without introducing the metabolic vulnerability of a hydroxyl group. The molecular weight (196.27 Da) and rotatable bond count (2) remain well within Lipinski and Veber bioavailability guidelines .

H-Bond Acceptor Profile
Class-level inference
HBA = 3 (vs. 2 for simple and halogenated analogs)
Additional solvation site may support solubility review for fragment-based screening.
Actual solubility advantage is context-dependent and must be measured.
Hydrogen bonding Solubility Drug-receptor interactions

Vendor-Supplied Purity Benchmarking: ≥95% NMR Purity with Cold-Chain Storage for Aldehyde Integrity

Multiple independent vendors supply this compound with purity ≥95% as verified by NMR spectroscopy, with at least one vendor (ChemScene) offering ≥98% purity . The compound requires storage at 2–8 °C, sealed under dry, inert atmosphere, reflecting the reactive nature of the aldehyde functionality and the need to prevent oxidative degradation during storage . In contrast, the simpler analog thiophene-2-carbaldehyde is widely available at 97–98% purity and does not typically require refrigerated storage, but this reflects its lower molecular complexity rather than superior inherent stability . For procurement planning, the cold-chain requirement of the target compound is a quality indicator: it ensures that the aldehyde functionality is delivered in active form for subsequent synthetic transformations, whereas room-temperature-stable analogs may have undergone variable degrees of oxidation by the time of use.

Purity Benchmarking
Supporting evidence
≥95% NMR purity, cold-chain storage
Specification review reduces risk of working with partially oxidized aldehyde.
Vendor-specified data; lot-specific COA review recommended.
Quality control Purity Procurement specification

Optimal Application Scenarios for 5-(Tetrahydro-2H-pyran-2-yl)thiophene-2-carbaldehyde Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead-Like Library Synthesis Requiring Balanced Lipophilicity (logP ~2) Without Halogen Toxicity Risks

Fragment-based and lead-like library programmes that require a thiophene-2-carbaldehyde scaffold with logP in the optimal 1–3 range should select this compound over 5-bromothiophene-2-carbaldehyde (XLogP ≈ 2.4; halogen-associated toxicity and metabolic instability) or unsubstituted thiophene-2-carbaldehyde (XLogP = 1.0; may lack membrane permeability). The XLogP of 2.0, combined with 3 H-bond acceptors and 0 donors, provides a drug-like physicochemical profile suitable for CNS and oral drug discovery programmes . The directly attached THP ring contributes steric bulk that can be exploited to enhance selectivity for hydrophobic protein pockets.

Multi-Step Synthesis Under Acidic Conditions Where THP-Ether Protecting Groups Would Be Cleaved

When a synthetic route requires acid-catalysed transformations (e.g., imine formation, aldol condensation, Friedel–Crafts acylation, or Lewis acid-mediated cross-coupling) in the presence of a tetrahydropyran-substituted thiophene, this compound's direct C–C bond between the THP ring and thiophene ensures the THP moiety remains intact throughout the sequence. This is in stark contrast to THP-ether protected alcohol intermediates, which are quantitatively cleaved under mild acidic conditions . This stability advantage reduces protecting group manipulation steps and improves atom economy.

Asymmetric Synthesis and Chiral Resolution: Exploiting the Stereogenic THP 2-Position

For medicinal chemists developing enantiomerically pure lead compounds, the stereogenic centre at the THP 2-position of this racemic building block offers a point of chiral resolution (via diastereomeric salt formation, chiral HPLC, or enzymatic resolution) or diastereoselective transformation at the aldehyde group . The 4-positional isomer (CAS 1551240-30-2) lacks this stereogenic centre and cannot provide the same stereochemical diversification opportunities. Procurement of this compound thus enables access to both enantiomeric series from a single building block, streamlining structure–activity relationship (SAR) exploration .

Conductive Polymer and Organic Electronics Research: THP Side-Chain Engineering for Polythiophene Properties

Research on regioregular polythiophenes has demonstrated that tetrahydropyran side groups, when tethered via alkyl spacers to the polythiophene backbone, influence photophysical and electro-optical properties including solid-state photoluminescence quantum yields (Φₚₗ up to 12%) . While those studies employed THP groups attached through alkyl linkers, the directly THP-substituted thiophene-2-carbaldehyde monomer offers a more conjugated architecture that may enable different electronic coupling between the THP oxygen lone pair and the thiophene π-system. This compound can serve as a comonomer or end-capping agent for tuning the HOMO–LUMO levels and solid-state morphology of conductive polymer films for OLED, OPV, and sensor applications .

Application
Selection Property
Validation Focus
Lead-like library synthesis
Balanced lipophilicity without halogen
LogD measurement and membrane permeability assay
Multi-step synthesis with acid catalysis
C–C bonded THP acid stability
Stability testing under target reaction conditions
Chiral lead series development
Stereogenic centre for resolution
Chiral HPLC method development and ee determination
Conductive polymer and organic electronics
THP-substituted thiophene monomer
Polymer photophysical and electro-optical characterization
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